3-(3,4-Difluorophenyl)-2-methylacrylic acid
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Description
Scientific Research Applications
Solar Cell Applications
Novel organic sensitizers, including 3-(3,4-difluorophenyl)-2-methylacrylic acid derivatives, have been engineered for solar cell applications. These compounds exhibit high incident photon to current conversion efficiency when anchored onto TiO2 films, demonstrating significant potential in enhancing solar cell performance (Kim et al., 2006).
Polymerization and Copolymerization
This compound contributes to the field of polymer science through its involvement in the polymerization and copolymerization processes. This includes the synthesis of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, which are key for developing high-tech applications due to their low toxicity and versatile material properties (Patil & Améduri, 2013).
Borylation Chemistry
Tris(pentafluorophenyl)borane, a compound related to the structural motif of this compound, plays a significant role in borylation chemistry. It serves as a versatile reagent for a wide variety of reactions, indicating the potential utility of related fluorophenyl compounds in advanced synthetic applications (Lawson & Melen, 2017).
Liquid Crystalline Polyacrylates
The synthesis and characterization of liquid crystalline polyacrylates with unconventional fluoroalkylphenyl mesogens demonstrate the utility of this compound derivatives in creating materials with unique thermal and microstructural properties. These findings highlight the role of fluorinated compounds in developing advanced materials with potential applications in optics and electronics (Andruzzi et al., 2001).
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-2-methylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKWSYEPABLCI-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)F)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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